molecular formula C21H18N2O5S B2495453 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 941918-51-0

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2495453
CAS No.: 941918-51-0
M. Wt: 410.44
InChI Key: FLKIOZRYGMLUOL-UHFFFAOYSA-N
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Description

N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a benzofuran-substituted thiazole core linked to a 3,4,5-trimethoxybenzamide group. Its synthesis typically involves coupling reactions between thiazole intermediates and benzamide precursors under reflux conditions, as observed in analogous compounds .

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-25-17-9-13(10-18(26-2)19(17)27-3)20(24)23-21-22-14(11-29-21)16-8-12-6-4-5-7-15(12)28-16/h4-11H,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKIOZRYGMLUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the benzofuran-thiazole intermediate with 3,4,5-trimethoxybenzoyl chloride under basic conditions to form the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of high-throughput screening for reaction conditions can be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and thiazole rings are known to facilitate binding to active sites, thereby modulating the activity of the target proteins. This can lead to inhibition of enzymatic activity or alteration of receptor signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituents on the thiazole ring or modifications to the benzamide/benzofuran groups. Representative examples include:

Compound Name Substituent on Thiazole Benzamide/Benzofuran Modifications Molecular Formula Molar Mass (g/mol) Melting Point (°C)
N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (Target) 1-Benzofuran-2-yl Unmodified 3,4,5-trimethoxybenzamide C₂₁H₁₈N₂O₅S 410.44 Not reported
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide 4-Chlorophenyl Unmodified 3,4,5-trimethoxybenzamide C₁₉H₁₇ClN₂O₄S 404.87 Not reported
N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide 2,4-Dimethylphenyl Unmodified 3,4,5-trimethoxybenzamide C₂₁H₂₂N₂O₄S 398.47 Not reported
N-[1-(Furan-2-yl)-3-(4-chlorophenylamino)-3-oxoprop-1-en-2-yl]-3,4,5-TMB Hydrazine-linked 4-chlorophenyl Furan-2-yl instead of benzofuran C₂₆H₂₃ClN₄O₆S 555.00 241–243
N-((Z)-1-(4-(Dimethylamino)phenyl)-3-((E)-2-(3,4,5-TMB-hydrazinyl))prop-1-en-2-yl)-3,4,5-TMB Hydrazine-linked 3,4,5-TMB Additional dimethylaminophenyl group C₃₄H₃₅N₅O₇ 649.67 195–205

Key Observations :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl in ) may enhance metabolic stability compared to electron-donating groups (e.g., 2,4-dimethylphenyl in ).
  • Hydrazine-linked derivatives (e.g., ) exhibit lower melting points (~195–250°C) compared to non-hydrazine analogs, suggesting reduced crystallinity and altered pharmacokinetic profiles.

Yield Comparison :

  • Non-hydrazine analogs (e.g., ) typically achieve yields of 50–70%, while hydrazine derivatives (e.g., ) show slightly lower yields (50–60%) due to additional reaction steps .
Physicochemical Properties
  • Lipophilicity : The benzofuran group increases logP compared to phenyl or furan analogs, as seen in molecular weight trends (410.44 vs. 398.47 in ).
  • Solubility : Trimethoxybenzamide enhances water solubility via hydrogen bonding, but bulkier substituents (e.g., benzofuran) may counteract this effect .
  • Spectral Data :
    • IR : All analogs show characteristic C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
    • NMR : Thiazole protons resonate at δ 7.2–7.4 ppm, while benzofuran protons appear as distinct doublets (δ 6.6–7.8 ppm) .

Biological Activity

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that integrates a benzofuran moiety with thiazole and trimethoxybenzamide functionalities, which are known for their diverse pharmacological effects.

  • Molecular Formula : C13_{13}H12_{12}N2_2O3_3S
  • Molecular Weight : 292.74 g/mol
  • CAS Number : 924129-01-1

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Cell Line IC50_{50} (µM) Reference
HeLa4.6 ± 0.1
MDA-MB-2314.5 ± 2.1
A549180 ± 50
HT-293100 ± 100
MCF-7370 ± 100

The compound exhibited significant potency against HeLa and MDA-MB-231 cells, suggesting it may serve as a valuable lead for further development in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of benzofuran and thiazole exhibit varying degrees of activity against bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus8Moderate
Escherichia coli2High
Candida albicansNot determinedLow

These findings suggest that the compound may possess significant antimicrobial properties, particularly against gram-negative bacteria like E. coli.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the inhibition of key cellular pathways related to proliferation and survival in cancer cells, as well as disruption of microbial cell wall synthesis or function.

Case Studies and Research Findings

Several studies have provided insights into the specific biological activities of compounds related to this compound:

  • Synthesis and Evaluation : A study synthesized various benzofuran derivatives and evaluated their antiproliferative activities against multiple cancer cell lines. The results indicated that modifications to the benzofuran structure significantly influenced anticancer activity .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of benzofuran derivatives against Mycobacterium tuberculosis and other pathogens. The study found certain derivatives to be highly effective with MIC values comparable to standard antibiotics .

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